5-Methylhex-5-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It is believed to act as a proton donor, engaging in reactions with other molecules to form novel compounds . For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
The formation of oximes and hydrazones suggests that it may influence pathways involving aldehydes and ketones .
Result of Action
Its ability to form novel compounds suggests that it may have diverse effects depending on the biochemical context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhex-5-en-2-amine can be achieved through several methods. One common approach involves the reaction of 5-methylhex-5-en-2-one with ammonia or an amine under reductive amination conditions . This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-5-en-2-amine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Saturated amines
Substitution: Amides, sulfonamides
Scientific Research Applications
5-Methylhex-5-en-2-amine has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Hex-5-en-2-amine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
5-Methylhexan-2-amine: Saturated version of 5-Methylhex-5-en-2-amine, lacking the alkene group, which affects its reactivity and applications.
Uniqueness
This compound’s unique combination of a methyl group and an alkene group provides it with distinct reactivity and versatility compared to its similar compounds. This makes it valuable in specific synthetic and industrial applications where both nucleophilic and electrophilic properties are desired .
Properties
IUPAC Name |
5-methylhex-5-en-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)4-5-7(3)8/h7H,1,4-5,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQPKWZHUHUZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.